Oct-7-enal

Catalysis Hydroformylation Regioselectivity

Oct-7-enal (CAS 21573-31-9), also known as 7-octenal, is an unsaturated aliphatic aldehyde with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. It features a terminal alkene and a terminal aldehyde group, classifying it as a bifunctional building block.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 21573-31-9
Cat. No. B009835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-7-enal
CAS21573-31-9
Synonymsoct-7-enal; 7-Octenal; Einecs 244-449-2
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC=CCCCCCC=O
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2
InChIKeyLIINGNMKNRSOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oct-7-enal (CAS 21573-31-9): Sourcing Guide for the Unsaturated C8 Aldehyde with Unique Structural and Reactivity Profile


Oct-7-enal (CAS 21573-31-9), also known as 7-octenal, is an unsaturated aliphatic aldehyde with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol [1]. It features a terminal alkene and a terminal aldehyde group, classifying it as a bifunctional building block. The compound is a colorless liquid with a boiling point of approximately 177.9°C at 760 mmHg and a density of 0.824 g/cm³ [2]. Its LogP value is 2.58, indicating moderate lipophilicity [1]. Oct-7-enal is naturally occurring, having been isolated from the volatile oil of the Japanese thistle *Cirsium dipsacolepis* [3].

Why Generic C8 Aldehydes Cannot Replace Oct-7-enal in Critical Applications


The substitution of Oct-7-enal with other C8 aldehydes (e.g., octanal) or alkenes (e.g., 1-octene) is not straightforward due to its unique bifunctional reactivity profile. Oct-7-enal possesses both a terminal alkene and a terminal aldehyde, enabling its use as a dual-reactive synthon in complex molecule synthesis . In contrast, octanal lacks the alkene moiety, and 1-octene lacks the aldehyde group. Furthermore, the specific position of the double bond in Oct-7-enal (Δ⁷) dictates its regioselectivity in downstream transformations such as hydroformylation, yielding linear/branched aldehyde ratios that differ significantly from those obtained with internal alkenes [1]. These structural and reactivity differences directly impact synthetic efficiency, product purity, and overall process economics, making a simple swap with a generic analog unfeasible.

Quantitative Evidence for the Differentiated Performance of Oct-7-enal in Catalytic and Synthetic Applications


High Regioselectivity in Rhodium-Catalyzed Hydroformylation to Yield Linear 1,9-Nonanedial

In a comparative industrial context, Oct-7-enal exhibits a high preference for linear aldehyde formation during hydroformylation. When subjected to rhodium-catalyzed hydroformylation with a TPPMS ligand, Oct-7-enal produces 1,9-nonanedial with a linear-to-branched (L/B) ratio of 85:15 [1]. This regioselectivity is a critical performance metric, as it dictates the yield of the desired linear dialdehyde intermediate. For comparison, the hydroformylation of many internal alkenes under similar conditions often yields significantly lower L/B ratios, necessitating additional isomerization steps or leading to unwanted branched byproducts that complicate purification [1].

Catalysis Hydroformylation Regioselectivity

Efficient Conversion to 1,9-Nonanedial with High Catalyst Turnover Number

Oct-7-enal serves as an effective substrate for the synthesis of 1,9-nonanedial, a valuable C9 chemical intermediate. Under optimized reaction conditions using a Rh(I)/Xantphos catalytic system, Oct-7-enal undergoes near-complete conversion to produce 1,9-nonanedial in 86% yield, with an exceptional catalyst turnover number (TON) of 49,500 [1]. While a direct head-to-head comparison with another specific aldehyde under identical conditions is not provided in this study, this performance profile establishes a benchmark for the compound's utility in this reaction class.

Catalysis Hydroformylation Process Chemistry

Validated Synthetic Route from Pentane-1,5-diol in 5 Steps with Good Overall Yield

A robust and scalable 5-step synthetic route to Oct-7-enal starting from the readily available building block pentane-1,5-diol has been described and validated [1]. This method provides a reliable means of accessing the compound with good overall yield, offering an alternative to isolation from natural sources or more complex synthetic pathways. This established methodology provides procurement confidence and a foundation for further process optimization.

Organic Synthesis Natural Product Chemistry Process Development

Documented Hazard Classification and Safe Handling Profile per CLP Criteria

The hazard profile of Oct-7-enal is clearly defined and publicly available through the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory [1]. According to notified classifications, Oct-7-enal is classified as Flam. Liq. 3 (H226), Skin Irrit. 2 (H315), Skin Sens. 1 (H317), and Eye Dam. 1 (H318). This official hazard classification provides a critical baseline for risk assessment, safe handling protocol development, and regulatory compliance, which may differ from less well-characterized or novel analogs.

Chemical Safety Regulatory Compliance Procurement

Strategic Application Scenarios for Oct-7-enal Based on Validated Performance Data


Production of 1,9-Nonanedial via Regioselective Hydroformylation

Oct-7-enal is the preferred starting material for the synthesis of 1,9-nonanedial via hydroformylation. The evidence demonstrates that using Oct-7-enal with a Rh(I)/Xantphos catalyst system yields the desired dialdehyde in 86% yield with a TON of 49,500 [1]. Furthermore, the reaction is highly regioselective, producing a favorable linear-to-branched aldehyde ratio of 85:15 [2]. These performance metrics support its use in the large-scale production of 1,9-nonanedial, a key intermediate for C9 diacids, diols, and diamines used in polymers, plasticizers, and lubricants.

Bifunctional Synthon in Complex Organic Synthesis

The unique structure of Oct-7-enal, possessing both a terminal alkene and a terminal aldehyde, makes it an invaluable bifunctional building block. This dual reactivity allows for sequential or orthogonal transformations that are impossible with simpler, mono-functional analogs like octanal or 1-octene [1]. Its utility in the total synthesis of complex molecules, such as iso-archazolids, has been demonstrated in the literature, where its reactivity was exploited in a key ring-closing metathesis step [2].

Reference Standard for Natural Product Chemistry and Flavor Research

Given its confirmed natural occurrence as a volatile component of *Cirsium dipsacolepis* [1] and its characterized citrus-like, fruity odor [2], Oct-7-enal serves as a valuable reference standard. It is used in analytical chemistry for the identification and quantification of volatile organic compounds (VOCs) in plant extracts and food matrices, as well as in flavor and fragrance research for the creation or authentication of natural flavor profiles.

Technical Documentation Hub

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